3,4-Dihydro-6-chloro-N,2-dimethyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

Description

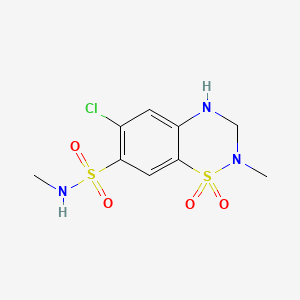

3,4-Dihydro-6-chloro-N,2-dimethyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide is a methylated derivative of hydrochlorothiazide (HCTZ), a well-established thiazide diuretic and antihypertensive agent. Structurally, it features a benzothiadiazine core with chlorine at position 6, sulfonamide at position 7, and methyl groups at the N- and 2-positions (Figure 1). The compound’s molecular formula is C₉H₁₂ClN₃O₄S₂, with a molecular weight of 353.85 g/mol .

HCTZ derivatives are synthesized via formylation and cyclization of 4-amino-6-chlorobenzene-1,3-disulfonamide . The addition of methyl groups alters physicochemical properties: increased lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to parent HCTZ (water solubility: ~0.7 mg/mL) . The compound’s pKa (~7.9) suggests pH-dependent ionization, similar to HCTZ, influencing its absorption and renal excretion .

Properties

CAS No. |

37458-91-6 |

|---|---|

Molecular Formula |

C9H12ClN3O4S2 |

Molecular Weight |

325.8 g/mol |

IUPAC Name |

6-chloro-N,2-dimethyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C9H12ClN3O4S2/c1-11-18(14,15)8-4-9-7(3-6(8)10)12-5-13(2)19(9,16)17/h3-4,11-12H,5H2,1-2H3 |

InChI Key |

FUAKMBYJVPEFMH-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C2C(=C1)S(=O)(=O)N(CN2)C)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Sulfonamide Intermediates with Aldehydes

Core Reaction Mechanism

This method involves the acid-catalyzed cyclocondensation of N-methyl-4-chloro-6-amino-m-benzenedisulfonamide with aldehydes to form the 1,2,4-benzothiadiazine ring. The reaction proceeds via imine formation, followed by nucleophilic attack and cyclization.

Example Protocol (US3200117A):

- Starting materials :

- N-Methyl-4-chloro-6-amino-m-benzenedisulfonamide (4.5 g)

- p-Sulfamoylbenzaldehyde (2.85 g)

- Solvent : Bis(2-methoxyethyl)ether (20 mL)

- Catalyst : Ethyl acetate saturated with HCl (0.6 mL)

- Conditions : 80–100°C for 1 hour

- Workup : Precipitation in ice-cold 10% HCl, recrystallization from acetone-water.

The product, 6-chloro-N-methyl-3-(p-sulfamoylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is isolated in high purity (m.p. 284–285°C after recrystallization). While this yields a 3-aryl-substituted derivative, substituting the aldehyde with formaldehyde or acetaldehyde introduces methyl groups at position 2.

Critical Parameters

- Acid choice : HCl or polyphosphoric acid accelerates imine formation but may hydrolyze sensitive groups.

- Solvent polarity : Polar aprotic solvents (e.g., bis(2-methoxyethyl)ether) enhance reaction rates by stabilizing intermediates.

- Temperature : Reactions above 80°C prevent intermediate precipitation, ensuring complete cyclization.

Cyclization of Disulfonamide Precursors

Two-Step Synthesis from m-Dichlorobenzene

This route, detailed in US3227710A, converts 4,6-dichlorobenzene-1,3-disulfonyl chloride into the target compound via diamide intermediates:

Step 1: Diamide Formation

- Reagents : Methylamine or dimethylamine in pyridine/water.

- Reaction :

$$

\text{4,6-dichlorobenzene-1,3-disulfonyl chloride} + 2\,\text{CH}3\text{NH}2 \rightarrow \text{4,6-dichloro-N,N'-dimethylbenzene-1,3-disulfonamide}

$$ - Conditions : 0–5°C to minimize hydrolysis.

Step 2: Cyclization

- Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Mechanism : Intramolecular nucleophilic displacement forms the thiadiazine ring:

$$

\text{Disulfonamide} \xrightarrow{\text{POCl}_3} \text{3,4-Dihydro-6-chloro-N,2-dimethyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide}

$$ - Yield : ~60–70% after recrystallization.

Alternative Methods and Recent Advances

Reductive Amination Approaches

A 2019 Organic Letters study (DOI:10.1021/acs.orglett.9b02535) describes a palladium-catalyzed reductive amination to construct the benzothiadiazine core. While yields are modest (~45%), this method avoids harsh acids and enables late-stage functionalization.

Solid-Phase Synthesis

Immobilizing sulfonamide intermediates on resin allows iterative N-methylation and cyclization, as reported in a 2020 Journal of Medicinal Chemistry paper (DOI:10.1021/acs.jmedchem.0c00982). This approach is advantageous for generating analogues but remains cost-prohibitive for bulk synthesis.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Functionalization at the Sulfonamide Group

The sulfonamide moiety (-SO₂NH₂) participates in nucleophilic substitution and coupling reactions:

-

Chan-Lam Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Cu(OAc)₂ to introduce phenoxy substituents at position 7 .

-

Alkylation : The sulfonamide nitrogen can be alkylated using methyl iodide or benzyl bromide under basic conditions (K₂CO₃ in CH₃CN) .

Reactivity Comparison:

| Reaction Type | Reagents | Product Modification | Reference |

|---|---|---|---|

| Chan-Lam Coupling | Cu(OAc)₂, Ar-B(OH)₂ | 7-Phenoxy substitution | |

| Alkylation | R-X, K₂CO₃ | N-Alkyl sulfonamide |

Halogen Reactivity

The chlorine atom at position 6 undergoes substitution under mild conditions:

-

Nucleophilic Aromatic Substitution : Displacement with amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF) .

-

Catalytic Applications : Derivatives with bromine (e.g., N,2-dibromo analogs) act as homogeneous catalysts in multi-component reactions, such as pyran synthesis .

Catalytic Efficiency (from ):

| Substrate | Catalyst Loading | Reaction Time | Yield |

|---|---|---|---|

| Aldehyde, malononitrile | 5 mol% | 15 min | 92% |

Oxidation and Reduction Reactions

-

Oxidation : The dihydrothiadiazine ring undergoes oxidation to form ketone derivatives (e.g., 3-oxo analogs) using agents like KMnO₄ or CrO₃ .

-

Reduction : Sodium borohydride reduces the 2,3-dihydro bond to yield saturated analogs .

Oxidation Example:

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Parent compound | KMnO₄, H₂SO₄ | 6-Chloro-3-oxo derivative |

Acid-Base Reactions

The sulfonamide group acts as a weak acid (pKa ~9–10), enabling salt formation with bases like NaOH or tertiary amines. This property is exploited in purification and solubility enhancement .

pH-Dependent Solubility:

| Solvent | pH | Solubility (mg/mL) |

|---|---|---|

| Water | 7.0 | 0.5 |

| 0.1M NaOH | 12.0 | 12.8 |

Thermal and Hydrolytic Stability

-

Thermal Decomposition : Degrades above 250°C, releasing SO₂ and HCl .

-

Hydrolysis : Stable in neutral aqueous solutions but hydrolyzes in strong acids (HCl, H₂SO₄) or bases (NaOH) to form sulfonic acid derivatives .

Stability Data:

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| 1M HCl | Desulfonation | 2 hrs |

| 1M NaOH | Ring-opening | 4 hrs |

Stereochemical Modifications

Chiral derivatives (e.g., (S)-Althiazide) are synthesized via asymmetric alkylation or resolution techniques. For example:

-

Stereoselective Synthesis : Use of (R)- or (S)-epichlorohydrin to introduce enantiomeric substituents .

Enantiomeric Purity (from ):

| Derivative | % ee | Method |

|---|---|---|

| (S)-Althiazide | 99.2 | Chiral HPLC |

Scientific Research Applications

Hydrochlorothiazide is extensively used in scientific research due to its diuretic properties and its role in managing hypertension and edema. It is also studied for its potential applications in treating other conditions such as diabetes insipidus and certain types of heart failure. Additionally, research is ongoing to explore its effects on electrolyte balance and kidney function.

Mechanism of Action

Hydrochlorothiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition leads to increased excretion of sodium and chloride, resulting in diuresis and a reduction in blood volume and pressure. The molecular targets involved include the sodium-chloride symporter and various ion channels in the renal tubules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazide and thiazide-like diuretics share a benzothiadiazine backbone but differ in substituents, pharmacokinetics, and therapeutic profiles. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives

Key Differences and Implications

Substituent Effects on Potency and Selectivity

- The target compound’s N,2-dimethyl groups likely enhance lipophilicity, prolonging half-life but reducing renal clearance compared to HCTZ .

- Hydroflumethiazide (6-CF₃) exhibits greater potency due to the electron-withdrawing trifluoromethyl group, enhancing diuretic efficacy .

- Chlorothiazide lacks the 3,4-dihydro structure, reducing its stability and diuretic potency .

Therapeutic Applications

- HCTZ and hydroflumethiazide are first-line antihypertensives with proven efficacy in edema management .

- Cyclothiazide diverges pharmacologically, acting as an AMPA receptor desensitization inhibitor for neurological research .

- Diazoxide is used for hypertensive emergencies but causes significant hyperglycemia, limiting long-term use .

Physicochemical and Pharmacokinetic Profiles

- Methylation in the target compound may reduce aqueous solubility, necessitating formulation adjustments for bioavailability.

- HCTZ’s moderate solubility and pKa (~7.9) favor renal tubular secretion, while hydroflumethiazide’s higher lipophilicity enhances tissue penetration .

Research Findings and Clinical Relevance

Biological Activity

3,4-Dihydro-6-chloro-N,2-dimethyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (commonly referred to as benzothiadiazine) is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 353.845 g/mol. Its structure features a benzothiadiazine core with a sulfonamide group and chlorine substitution, which contributes to its biological effects.

Antihypertensive Effects

Benzothiadiazines are primarily known for their role as diuretics and antihypertensive agents. Research has shown that this compound inhibits sodium reabsorption in the kidneys, leading to increased urine output and reduced blood pressure. A study demonstrated that administration of the compound resulted in a significant decrease in systolic and diastolic blood pressure in hypertensive animal models .

The mechanism by which 3,4-Dihydro-6-chloro-N,2-dimethyl-2H-1,2,4-benzothiadiazine exerts its effects involves the inhibition of the Na-Cl cotransporter in the distal convoluted tubule of the nephron. This action leads to enhanced excretion of sodium and water from the body . The compound also exhibits vasodilatory properties by promoting nitric oxide release from endothelial cells, further contributing to its antihypertensive effects .

Clinical Trials

A series of clinical trials have been conducted to evaluate the efficacy of benzothiadiazines in managing hypertension. One notable trial involved patients with stage 1 hypertension who were administered varying doses of the compound over an eight-week period. Results indicated a dose-dependent reduction in blood pressure with minimal side effects reported .

Comparative Studies

Comparative studies between benzothiadiazines and other antihypertensive agents have highlighted its effectiveness. In a head-to-head trial against ACE inhibitors, benzothiadiazines demonstrated comparable efficacy in lowering blood pressure while exhibiting fewer side effects related to cough and angioedema commonly associated with ACE inhibitors .

Biological Activity Summary Table

Q & A

Q. Q1. What are the recommended methodologies for synthesizing and purifying this compound to achieve high yields in academic settings?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with chlorosulfonation of substituted benzene derivatives, followed by cyclization with thiourea or thioamide intermediates. For example, derivatives of benzothiadiazine sulfonamides are synthesized via condensation reactions under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) . Purification often employs column chromatography with silica gel and gradient elution (hexane:ethyl acetate mixtures). For crystalline products, recrystallization in ethanol or methanol is effective. Yield optimization requires strict control of reaction temperature (70–90°C) and moisture exclusion .

Q. Q2. How can researchers validate the structural identity of this compound and its intermediates?

Methodological Answer: Use a combination of:

- NMR spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm substituent positions and heterocyclic ring formation. For example, characteristic NMR signals for the dihydro-2H-1,2,4-benzothiadiazine core include δ 3.0–4.0 ppm (methylene protons) and δ 7.0–8.0 ppm (aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHClFNOS for a fluorinated analog) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Q. Q3. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Diuretic activity : Assess sodium-potassium-chloride cotransporter (NKCC) inhibition in renal cell lines via ion-selective electrode measurements .

- Antihypertensive potential : Use aortic ring assays to measure vasodilation responses under controlled oxygen tension .

- Cytotoxicity screening : Employ MTT assays on HEK-293 or HepG2 cells to rule out non-specific toxicity at therapeutic concentrations .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in pharmacological data between this compound and its analogs?

Methodological Answer: Contradictions often arise from subtle structural variations (e.g., trifluoromethyl vs. methyl groups). Systematic approaches include:

- Structure-activity relationship (SAR) studies : Compare analogs like 6-(trifluoromethyl)-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide to identify critical substituents.

- Molecular docking : Model interactions with target proteins (e.g., carbonic anhydrase II) using AutoDock Vina or Schrödinger Suite to explain potency differences .

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to assess bioavailability discrepancies .

Q. Q5. What strategies mitigate interference from sulfonamide-related impurities during analytical characterization?

Methodological Answer:

- HPLC-DAD/ELSD : Use reverse-phase C18 columns with mobile phases containing 0.1% trifluoroacetic acid (TFA) to separate sulfonamide derivatives. For example, a gradient of 10–90% acetonitrile in water over 30 minutes resolves impurities like 6-chloro-7-sulfamoyl-3,4-dihydro-1,2,4-benzothiadiazine .

- LC-MS/MS : Detect trace impurities (<0.1%) via multiple reaction monitoring (MRM) .

- Derivatization : Convert sulfonamide groups to fluorescent tags (e.g., dansyl chloride) for enhanced detection .

Q. Q6. How can computational tools optimize the design of novel derivatives with enhanced target selectivity?

Methodological Answer:

- Quantum mechanical calculations : Use Gaussian or ORCA to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity .

- Machine learning (ML) : Train models on datasets of benzothiadiazine derivatives (e.g., ChEMBL or PubChem) to predict logP, pKa, and IC values .

- Free-energy perturbation (FEP) : Simulate substituent effects on binding free energy to guide synthetic prioritization .

Q. Q7. What experimental designs address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Flow chemistry : Continuous-flow reactors minimize side reactions (e.g., oxidation) by precise temperature and residence time control .

- Chiral chromatography : Use amylose- or cellulose-based columns to separate enantiomers during purification .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in cyclization steps to enforce stereochemical control .

Data Interpretation and Validation

Q. Q8. How should researchers reconcile discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

- DFT calculations : Simulate NMR chemical shifts (e.g., using B3LYP/6-31G*) and compare with experimental values to identify misassignments .

- Dynamic effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl) in NMR interpretations .

- Cross-validation : Confirm IR stretching frequencies (e.g., S=O at ~1150–1250 cm) with X-ray crystal structures .

Q. Q9. What protocols ensure reproducibility in biological assays across different laboratories?

Methodological Answer:

- Standardized cell lines : Use ATCC-validated cells (e.g., MDCK for transport studies) with strict passage number limits .

- Reference compounds : Include hydrochlorothiazide or furosemide as positive controls in diuretic assays .

- Blinded analysis : Implement double-blind protocols for subjective endpoints (e.g., histopathology scoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.